molecular formula C16H17NOS B5878700 N-benzyl-2-[(4-methylphenyl)thio]acetamide

N-benzyl-2-[(4-methylphenyl)thio]acetamide

Cat. No. B5878700
M. Wt: 271.4 g/mol
InChI Key: ZCVGBMHUNZITFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-[(4-methylphenyl)thio]acetamide, also known as BMTA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BMTA is a member of the thioacetamide family of compounds and has been shown to possess a wide range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-benzyl-2-[(4-methylphenyl)thio]acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in the body. N-benzyl-2-[(4-methylphenyl)thio]acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-benzyl-2-[(4-methylphenyl)thio]acetamide has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a signaling pathway that is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
N-benzyl-2-[(4-methylphenyl)thio]acetamide has been shown to possess a wide range of biochemical and physiological effects. It has been shown to possess anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases. N-benzyl-2-[(4-methylphenyl)thio]acetamide has also been shown to possess anticancer properties, which may be useful in the development of new cancer therapies.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-benzyl-2-[(4-methylphenyl)thio]acetamide in lab experiments is its well-established synthesis method. N-benzyl-2-[(4-methylphenyl)thio]acetamide is also relatively stable and can be stored for long periods of time without significant degradation. However, one of the limitations of using N-benzyl-2-[(4-methylphenyl)thio]acetamide in lab experiments is its potential toxicity. N-benzyl-2-[(4-methylphenyl)thio]acetamide has been shown to be toxic to certain cell lines at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-benzyl-2-[(4-methylphenyl)thio]acetamide. One area of research is the development of new N-benzyl-2-[(4-methylphenyl)thio]acetamide analogs with improved biological activity and reduced toxicity. Another area of research is the investigation of the mechanism of action of N-benzyl-2-[(4-methylphenyl)thio]acetamide, which may lead to the development of new therapeutic targets for various diseases. Additionally, the potential use of N-benzyl-2-[(4-methylphenyl)thio]acetamide in combination with other drugs or therapies should be investigated to determine its potential synergistic effects.

Synthesis Methods

The synthesis of N-benzyl-2-[(4-methylphenyl)thio]acetamide involves the reaction of benzylamine with 4-methylbenzenethiol in the presence of acetic anhydride. The resulting product is then purified by recrystallization to obtain the final N-benzyl-2-[(4-methylphenyl)thio]acetamide compound. This synthesis method has been well-established and has been used in numerous studies to produce N-benzyl-2-[(4-methylphenyl)thio]acetamide for scientific research purposes.

Scientific Research Applications

N-benzyl-2-[(4-methylphenyl)thio]acetamide has been extensively studied for its potential applications in scientific research. It has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. N-benzyl-2-[(4-methylphenyl)thio]acetamide has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

N-benzyl-2-(4-methylphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NOS/c1-13-7-9-15(10-8-13)19-12-16(18)17-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCVGBMHUNZITFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642206
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-Benzyl-2-p-tolylsulfanyl-acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.